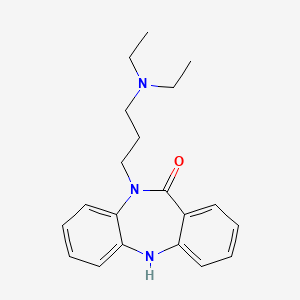
3,5-Difluoro-4-((perfluorophenoxy)methyl)-4'-propylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is notable for its unique structure, which includes multiple fluorine atoms and a biphenyl core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of fluorine atoms is achieved through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.
Mécanisme D'action
The mechanism by which 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluorobiphenyl
- (trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane)
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
The uniqueness of 3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl lies in its specific arrangement of fluorine atoms and the biphenyl core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
Propriétés
Formule moléculaire |
C22H15F7O |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
1-[[2,6-difluoro-4-(4-propylphenyl)phenyl]methoxy]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C22H15F7O/c1-2-3-11-4-6-12(7-5-11)13-8-15(23)14(16(24)9-13)10-30-22-20(28)18(26)17(25)19(27)21(22)29/h4-9H,2-3,10H2,1H3 |
Clé InChI |
MDUMQSDWDVDAPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)COC3=C(C(=C(C(=C3F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




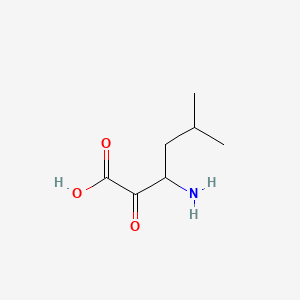
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

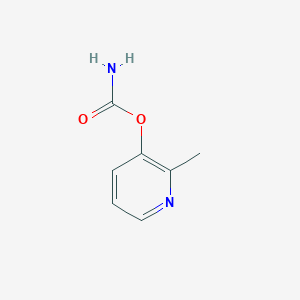

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
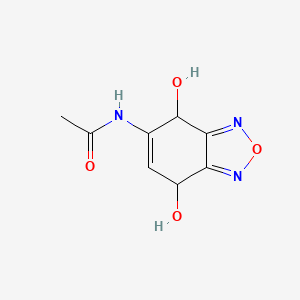
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
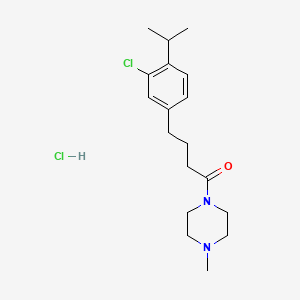
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
